

# An In-Depth Technical Guide to 2-Chloroquinoline-3-boronic acid

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## Compound of Interest

Compound Name: 2-Chloroquinoline-3-boronic acid

Cat. No.: B163185

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## Introduction: A Versatile Heterocyclic Building Block

**2-Chloroquinoline-3-boronic acid** (CAS No. 128676-84-6) has emerged as a pivotal reagent in the fields of medicinal chemistry and materials science. This compound uniquely combines the biologically significant quinoline scaffold with the versatile reactivity of a boronic acid and the strategic utility of a chloro-substituent. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The presence of the boronic acid group at the 3-position makes this molecule an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Simultaneously, the chlorine atom at the 2-position serves as a reactive handle, allowing for subsequent nucleophilic substitution reactions to further elaborate the molecular structure. This dual functionality makes **2-Chloroquinoline-3-boronic acid** a highly valuable and versatile building block for the synthesis of complex organic molecules and the development of novel therapeutic agents.[\[5\]](#)[\[9\]](#)

## Physicochemical and Handling Properties

Proper handling and storage are critical for maintaining the integrity and reactivity of **2-Chloroquinoline-3-boronic acid**. Like many boronic acids, it can be sensitive to moisture and may contain varying amounts of its anhydride form.[\[5\]](#)[\[9\]](#)

Property	Value	Source(s)
CAS Number	128676-84-6	[9]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BCINO <sub>2</sub>	[5][9]
Molecular Weight	207.42 g/mol	[5][9]
Appearance	Solid	[5][9]
Solubility	Soluble in polar organic solvents	[5]
Storage	Store at 2-8°C in a dry, well-ventilated place	[9][10]
SMILES	OB(O)c1cc2ccccc2nc1Cl	[9]
InChI Key	JAQXYUOPSOXQCG-UHFFFAOYSA-N	[9]

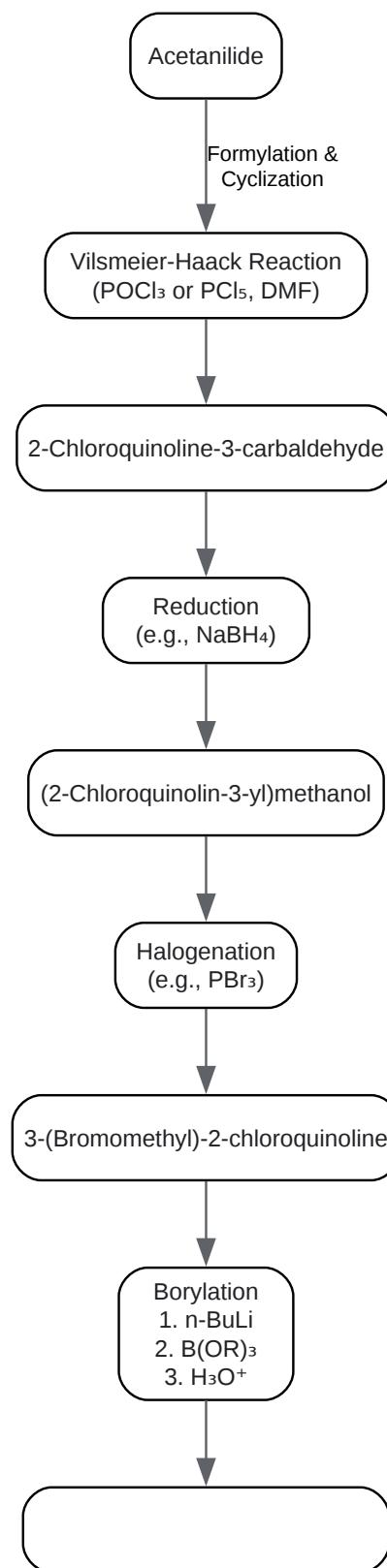
## Synthetic Pathways: Accessing the Precursor

The direct synthesis of **2-Chloroquinoline-3-boronic acid** is not extensively detailed in readily available literature. However, its synthesis logically proceeds from the well-established precursor, 2-chloroquinoline-3-carbaldehyde. The most common and efficient method for synthesizing this aldehyde is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of an appropriate acetanilide using a Vilsmeier reagent (generated from phosphorus oxychloride or phosphorus pentachloride and DMF).[11][12]

Once the 2-chloroquinoline-3-carbaldehyde is obtained, a plausible, though not explicitly cited, multi-step conversion to the boronic acid would involve:

- Reduction of the aldehyde group to a primary alcohol.
- Conversion of the alcohol to a halide (e.g., a bromide).
- Borylation, typically through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

The following workflow diagram illustrates this synthetic logic.



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Caption: Proposed synthetic workflow from acetanilide to the target boronic acid.

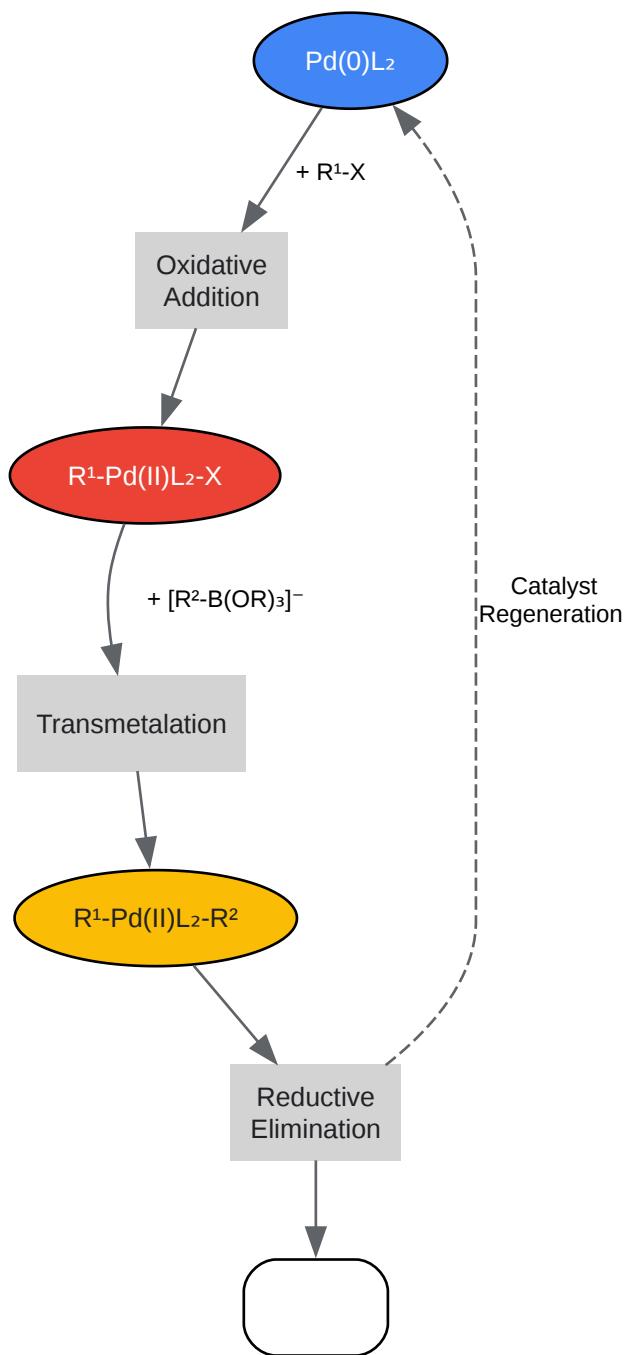
## Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-Chloroquinoline-3-boronic acid** is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.<sup>[5]</sup> This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl, styrene, and polyolefin structures.<sup>[6][8]</sup>

### Mechanism of Action

The catalytic cycle of the Suzuki reaction involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (an aryl, vinyl, or alkyl halide), forming a Pd(II) complex.
- Transmetalation: The organic group from the boronic acid (after activation with a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.<sup>[7][8][13]</sup>



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating framework for coupling **2-Chloroquinoline-3-boronic acid** with an aryl bromide.

Objective: Synthesize a 3-aryl-2-chloroquinoline derivative.

Materials:

- **2-Chloroquinoline-3-boronic acid** (1.0 eq)
- Aryl bromide (1.1 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq)
- Solvent system (e.g., Toluene/EtOH/ $\text{H}_2\text{O}$  or Dioxane/ $\text{H}_2\text{O}$ )

Methodology:

- Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add the **2-Chloroquinoline-3-boronic acid**, the aryl bromide, the palladium catalyst, and the base. The use of a pre-catalyst and appropriate ligand can be optimized for challenging substrates.[\[14\]](#)
  - Causality Insight: An inert atmosphere (Nitrogen or Argon) is crucial. Oxygen can lead to the oxidative degradation of the  $\text{Pd}(0)$  catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[\[13\]](#)
- Solvent Degassing: Add the degassed solvent system to the flask. Degassing (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas) is critical to remove dissolved oxygen.
- Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
  - Causality Insight: The base is essential for activating the boronic acid into a more nucleophilic boronate complex, which is necessary for efficient transmetalation.[\[6\]](#) The choice of solvent and base can significantly impact reaction rates and yields.[\[8\]](#)

- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
- Characterization: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS).

## Applications in Medicinal Chemistry and Drug Discovery

The quinoline core is a cornerstone of many therapeutic agents.<sup>[1]</sup> The ability of **2-Chloroquinoline-3-boronic acid** to serve as a precursor for complex quinoline derivatives makes it highly relevant in drug discovery. For instance, it is a reactant for preparing pyrazolopyrimidinamine derivatives that act as inhibitors of tyrosine and phosphoinositide kinases, which are important targets in oncology.<sup>[9]</sup>

Furthermore, boronic acids themselves have proven to be effective pharmacophores. The drug Bortezomib (Velcade), a dipeptidyl boronic acid, is a proteasome inhibitor used to treat multiple myeloma, demonstrating that the boronic acid moiety can form reversible covalent bonds with enzyme active sites.<sup>[15]</sup> The incorporation of this functionality onto a quinoline scaffold offers a promising strategy for developing new classes of targeted therapeutics.<sup>[16]</sup>

Biological Activity of Quinoline Scaffolds	Reference(s)
Anticancer / Antitumor	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Antimalarial	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Antibacterial / Antimicrobial	<a href="#">[1]</a> <a href="#">[3]</a>
Anti-inflammatory	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Antiviral / Anti-HIV	<a href="#">[1]</a> <a href="#">[3]</a>
Antituberculosis	<a href="#">[1]</a> <a href="#">[3]</a>

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Chloroquinoline-3-boronic acid**.

Safety Aspect	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Eyeshields, chemical-resistant gloves, N95 respirator (US) or equivalent	[9]
Handling	Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area or fume hood.	[10]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.	[10]
First Aid (Skin)	Wash off immediately with plenty of soap and water.	[10]
First Aid (Inhalation)	Remove to fresh air. If not breathing, give artificial respiration.	[10][17]
Storage Class	13 - Non Combustible Solids	[9]

## Conclusion

**2-Chloroquinoline-3-boronic acid**, CAS 128676-84-6, is a sophisticated and highly functionalized building block. Its strategic combination of a quinoline core, a reactive chloro group, and a versatile boronic acid moiety provides chemists with a powerful tool for the synthesis of complex molecules. Its primary utility in Suzuki-Miyaura coupling reactions enables the efficient construction of novel molecular architectures with significant potential in the development of new pharmaceuticals and advanced materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential.

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